Dichlorodioxomolybdenum
Description
Structure
2D Structure
Properties
IUPAC Name |
dioxomolybdenum;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mo.2O/h2*1H;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLHVQCNFUOEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mo]=O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2MoO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Dichlorodioxomolybdenum
Established Synthetic Pathways for MoO₂Cl₂
The preparation of anhydrous dichlorodioxomolybdenum is a critical first step for many of its applications. Several methods have been established, primarily involving the chlorination of molybdenum oxides or the direct reaction of molybdenum with chlorine and oxygen.
Chlorination Routes for this compound Synthesis
Historically, a common and effective method for synthesizing MoO₂Cl₂ is through the chlorination of molybdenum(VI) oxide (MoO₃) or molybdenum(IV) oxide (MoO₂). One established procedure involves passing a mixture of dry oxygen and chlorine gas over molybdenum metal at elevated temperatures, typically between 250 and 350°C. ias.ac.in The resulting volatile MoO₂Cl₂ can then be purified by sublimation. ias.ac.in Another approach involves the chlorination of molybdenum dioxide (MoO₂) with dry chlorine at 160°C. thieme-connect.de These high-temperature gas-solid reactions produce anhydrous MoO₂Cl₂, a pale yellow, fluffy solid that is sensitive to moisture and should be stored under an inert atmosphere. ias.ac.inthieme-connect.de
A summary of key chlorination routes is presented in the table below.
| Starting Material | Reagents | Temperature (°C) | Key Features |
| Molybdenum (Mo) | Dry O₂ and Cl₂ | 250–350 | Yields a volatile product purified by sublimation. ias.ac.in |
| Molybdenum(IV) oxide (MoO₂) | Dry Cl₂ | 160 | Direct chlorination of the oxide. thieme-connect.de |
Alternative Preparative Techniques for the Anhydrous Compound
While chlorination routes are effective, alternative methods have been developed to provide more convenient and sometimes milder conditions for the synthesis of MoO₂Cl₂ and its precursors. A notable method starts from sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O). thieme-connect.de In this process, an aqueous solution of sodium molybdate in concentrated hydrochloric acid is extracted with diethyl ether. thieme-connect.deresearchgate.net This extraction yields an ethereal solution of the dihydrate adduct, [MoO₂Cl₂(H₂O)₂]. thieme-connect.deresearchgate.net This solution is itself an active catalyst and serves as a valuable precursor for various ligated adducts. thieme-connect.de
Another innovative approach involves the reaction of hexamethyldisiloxane (B120664) with molybdenum(IV) chloride (MoCl₄) in the presence of dry dimethoxyethane to produce the (DME)MoO₂Cl₂ adduct. rsc.org This method provides a direct route to a useful and stable precursor for further synthetic transformations. rsc.org
Synthesis of Ligated this compound(VI) Adducts and Complexes
The coordination chemistry of this compound(VI) is extensive, with the formation of numerous adducts and complexes with neutral donor ligands. These complexes often exhibit enhanced stability and solubility, making them more amenable to use as catalysts in various organic reactions.
Preparation of [MoO₂Cl₂(L)n] with Neutral Donor Ligands
Adducts of the type [MoO₂Cl₂(L)₂], where L is a neutral donor ligand, are commonly synthesized. These ligands are typically O- or N-donors. researchgate.net A general and widely used method for preparing these complexes is the displacement of weakly bound ligands, such as tetrahydrofuran (B95107) (THF), from a pre-formed adduct. thieme-connect.deresearchgate.net For instance, dissolving MoO₂Cl₂ in THF forms the [MoO₂Cl₂(THF)₂] complex. thieme-connect.deresearchgate.net Subsequent addition of a stronger O- or N-donor ligand leads to the precipitation of the desired [MoO₂Cl₂(L)₂] complex in high purity and near-quantitative yields. thieme-connect.de
Commonly used neutral donor ligands include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylbenzamide (DMB). thieme-connect.deresearchgate.netscispace.com The adduct [MoO₂Cl₂(DMF)₂] is particularly noteworthy as it is a crystalline, bench-stable solid that is easy to handle and can be prepared in large quantities. thieme-connect.de
| Precursor Complex | Ligand (L) | Resulting Adduct | Key Features |
| [MoO₂Cl₂(THF)₂] | Dimethylformamide (DMF) | [MoO₂Cl₂(DMF)₂] | Crystalline, bench-stable solid, easy to prepare in multigram scale. thieme-connect.de |
| [MoO₂Cl₂(THF)₂] | Dimethyl sulfoxide (DMSO) | [MoO₂Cl₂(DMSO)₂] | Readily available and successfully used as a catalyst. researchgate.net |
| [MoO₂Cl₂(THF)₂] | N,N-Dimethylbenzamide (DMB) | [MoO₂Cl₂(DMB)₂] | Precipitates as a pale yellow solid, soluble in ethanol (B145695) and acetonitrile (B52724). scispace.com |
| [MoO₂Cl₂(THF)₂] | N,N′-Diethyloxamide (DEO) | [MoO₂Cl₂(DEO)] | Bidentate ligand leads to a different stoichiometry. scispace.com |
Targeted Synthesis Strategies for Advanced Catalytic Precursors
The synthesis of this compound complexes can be tailored to generate advanced catalytic precursors with specific properties. For instance, single-site heterogeneous catalysts have been prepared by grafting molecular precursors like (DME)MoO₂Cl₂ onto supports such as activated carbon. rsc.org This approach yields isolated and uniformly distributed molybdenum centers, which can exhibit unique catalytic activity and recyclability. rsc.org
Furthermore, the use of bidentate ligands can lead to complexes with different geometries and reactivities. For example, the reaction of [MoO₂Cl₂(THF)₂] with the bidentate ligand N,N′-diethyloxamide (DEO) yields the complex [MoO₂Cl₂(DEO)], where the ligand coordinates to the molybdenum center. scispace.com The electronic and steric properties of these ligands can be systematically varied to fine-tune the catalytic performance of the resulting molybdenum complexes in reactions such as olefin epoxidation and oxidation of sulfides. researchgate.netresearchgate.net The synthesis of chiral salen-Mo complexes has also been explored, opening avenues for asymmetric catalysis. researchgate.net
Coordination Chemistry and Advanced Structural Aspects of Dichlorodioxomolybdenum Vi Complexes
Ligand Design and Coordination Modes in Dichlorodioxomolybdenum(VI) Systems
The design of ligands plays a crucial role in determining the geometry, stability, and reactivity of the resulting this compound(VI) complexes. The electronic and steric properties of the donor atoms significantly influence the coordination environment around the molybdenum center.
Oxygen-Donor Ligand Complexes
This compound(VI) readily forms complexes with a variety of neutral oxygen-donor ligands. These ligands, ranging from simple sulfoxides and amides to more complex structures, coordinate to the molybdenum center, influencing its catalytic and structural properties.
A common starting material for these syntheses is the solvent adduct [MoO₂Cl₂(THF)₂]. ua.ptrsc.org Treatment of this adduct with oxygen-donor ligands like N,N-dimethylbenzamide (DMB) or N,N'-diethyloxamide (DEO) leads to the formation of [MoO₂Cl₂(DMB)₂] and [MoO₂Cl₂(DEO)] respectively. ua.ptrsc.orgrsc.org In these complexes, the molybdenum center typically adopts a distorted octahedral geometry. ua.ptrsc.orgrsc.orgresearchgate.netscispace.comnih.gov The characteristic cis-oxo groups are a hallmark of these structures, with the oxygen-donor ligands occupying positions trans to these oxo groups. ua.ptrsc.orgrsc.orgresearchgate.netscispace.comnih.gov This arrangement is a consequence of the strong trans-effect exerted by the oxo ligands. scispace.com
Complexes with sulfoxide (B87167) ligands, such as dimethyl sulfoxide (DMSO), have also been synthesized and structurally characterized. The complex [MoO₂Cl₂(Me₂SO)₂] has been prepared by reacting an ether solution of [MoO₂Cl₂(H₂O)₂] with DMSO. researchgate.net
These oxygen-donor ligand complexes have demonstrated utility in various catalytic applications, including the epoxidation of olefins and the oxidative desulfurization of fuels. ua.ptrsc.orgresearchgate.netua.pt For instance, complexes with N,N-dialkylamide ligands have shown high turnover frequencies in the epoxidation of cis-cyclooctene. rsc.org
Nitrogen-Donor Ligand Complexes
Nitrogen-donor ligands, particularly bidentate and polydentate Schiff bases and pyridyl-containing molecules, form stable and structurally diverse complexes with this compound(VI). These ligands offer a high degree of tunability in their electronic and steric properties, which in turn influences the properties of the metal complex. iyte.edu.tr
The reaction of [MoO₂Cl₂(THF)₂] with bidentate nitrogen-donor ligands readily yields complexes of the type [MoO₂Cl₂L₂] in high yields. iyte.edu.tr The cis-dioxo geometry is a common feature in these molybdenum(VI) complexes. iyte.edu.tr Examples include complexes with 2-[3(5)-pyrazolyl]pyridine (PzPy), where mononuclear [MoO₂Cl₂(PzPy)] and binuclear [Mo₂O₄(μ₂-O)Cl₂(PzPy)₂] species have been identified. acs.org
Schiff base ligands, formed from the condensation of aldehydes or ketones with primary amines, are particularly versatile. Mononuclear dioxomolybdenum(VI) complexes with tetradentate Schiff base ligands have been synthesized and shown to adopt distorted octahedral geometries. nih.govresearchgate.net The coordination is typically provided by the donor atoms of the Schiff base ligand and the two oxo groups. nih.govresearchgate.net In some cases, depending on the reaction conditions and the ligand structure, macrocyclic complexes can be formed. biointerfaceresearch.com
The coordination of the pyridyl nitrogen atom to the molybdenum center is confirmed by spectroscopic shifts, for example, in the ¹H NMR spectrum of complexes with bis(2-pyridinecarboxamide) ligands. mdpi.com
Mixed-Donor and Polydentate Ligand Architectures
Complexes of this compound(VI) with mixed-donor and polydentate ligands exhibit intricate coordination architectures. These ligands, often containing a combination of nitrogen, oxygen, and sometimes sulfur donor atoms, can enforce specific geometries and create chiral environments around the molybdenum center.
Tridentate ONO-donor Schiff base ligands derived from isoniazid (B1672263) and salicylaldehydes form distorted octahedral molybdenum(VI) complexes. rsc.orgresearchgate.net In these structures, the three donor atoms of the ligand and one oxo group typically form the equatorial plane, with a solvent molecule (like methanol) and the second oxo group occupying the axial positions. rsc.orgresearchgate.net The methanol (B129727) molecule is often found trans to an oxo group, resulting in a long and labile Mo-O(methanol) bond due to the trans effect. rsc.org
Tetradentate O₂N₂ donor ligands, such as N-(2-hydroxybenzyl)-N-(2-picolyl)glycine (H₂papy), can lead to the formation of both cis and trans isomers of the [MoO₂(papy)] complex. jyu.fi The isolation of a specific isomer can sometimes be controlled by the choice of crystallization solvent. jyu.fi Similarly, reaction of MoO₂Cl₂ with the tetradentate ligand N-(2-hydroxybenzyl)-N,N-bis(2-pyridylmethyl)amine (L-OH) results in the formation of [MoO₂(L-O)]⁺. researchgate.net
Binuclear complexes can also be formed, as seen with the chiral ligand (1S,2S)-N,N'-bis(2-pyridinecarboxamide)-1,2-cyclohexane, which coordinates to two molybdenum centers to form [(MoO₂Cl₂)₂(S,S-L)]. mdpi.com
Secondary Coordination Interactions (e.g., with Crown Ethers)
Beyond direct coordination to the metal center, this compound(VI) complexes can engage in secondary coordination interactions, most notably through hydrogen bonding. Crown ethers, which are macrocyclic polyethers, are excellent hosts for such interactions. doi.orgwikipedia.org
Instead of directly coordinating to the molybdenum atom, crown ethers like 15-crown-5 (B104581) and 18-crown-6 (B118740) can form adducts with the aquated complex, [MoO₂Cl₂(H₂O)₂]. doi.org In these structures, the crown ether is not bonded to the metal but interacts with the coordinated water molecules via hydrogen bonds. doi.org This results in the formation of species such as [MoO₂Cl₂(H₂O)₂]·(15-crown-5) and [MoO₂Cl₂(H₂O)₂]·(H₂O)₂·(18-crown-6). doi.org
These secondary interactions highlight the role of the broader chemical environment in influencing the solid-state architecture of these complexes. The presence of adventitious water can lead to the hydrolysis of MoO₂Cl₂ and the formation of these aquated species, which are then captured by the crown ether. doi.org
Advanced Structural Elucidation of this compound(VI) Complexes
X-ray Crystallographic Analysis of Complex Architectures
Single-crystal X-ray diffraction studies have been instrumental in confirming the molecular structures of a wide range of this compound(VI) complexes. researchgate.netscispace.com These analyses consistently reveal a distorted octahedral geometry for the molybdenum(VI) center in six-coordinate complexes. ua.ptrsc.orgrsc.orgscispace.comnih.gov
For instance, the crystal structures of [MoO₂Cl₂(DMB)₂] and [MoO₂Cl₂(DEO)] show the typical cis-oxo, trans-Cl, cis-L configuration. ua.ptrsc.orgrsc.orgscispace.com The Mo=O bond lengths are consistently short, falling in the range of 1.681(3) to 1.6901(18) Å, which is characteristic of the strong double bond character. scispace.com In contrast, the Mo-O bonds to the neutral oxygen-donor ligands are significantly longer, typically between 2.2157(15) and 2.2394(16) Å, a direct consequence of the trans effect of the oxo groups. scispace.com
In complexes with Schiff base ligands, such as those derived from salicylaldehyde (B1680747) derivatives, the dianionic tridentate ligand coordinates to the molybdenum, along with two oxo groups and a methanol molecule, completing the distorted octahedral sphere. rsc.org Similarly, tetradentate Schiff base complexes show a distorted octahedral configuration with the ligand's four donor atoms and the two oxo groups bound to the molybdenum. researchgate.net
The analysis of complexes with pyrazolylpyridine ligands has revealed not only mononuclear structures but also more complex binuclear μ-oxo bridged species, such as [Mo₂O₄(μ₂-O)Cl₂(PzPy)₂], and even oxodiperoxomolybdenum(VI) complexes depending on the crystallization conditions. acs.org
The detailed structural data obtained from X-ray crystallography are crucial for understanding the reactivity of these complexes and for designing new ligands and catalysts with specific properties.
Table of Selected Crystallographic Data for this compound(VI) Complexes
| Complex | Mo=O Bond Length (Å) | Mo-O(ligand) Bond Length (Å) | Mo-Cl Bond Length (Å) | O=Mo=O Angle (°) | Reference |
| [MoO₂Cl₂(DMB)₂] | 1.681(3) - 1.6901(18) | 2.2157(15) - 2.2394(16) | --- | --- | scispace.com |
| [MoO₂Cl₂(DEO)] | 1.681(3) - 1.6901(18) | 2.2157(15) - 2.2394(16) | --- | --- | scispace.com |
| [MoO₂Cl₂(H₂O)₂]·(15-crown-5) | --- | --- | --- | 103 (O1-Mo-O2) | doi.org |
Spectroscopic Probing of Coordination Environments (e.g., FTIR, Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the coordination environment of this compound(VI) complexes. A key feature in the vibrational spectra of these complexes is the presence of the cis-[MoO₂]²⁺ moiety, which gives rise to characteristic symmetric and asymmetric stretching vibrations. orientjchem.orgmdpi.com
In dioxomolybdenum(VI) compounds, the asymmetric and symmetric stretching vibrations, νₐₛᵧₘ(O=Mo=O) and νₛᵧₘ(O=Mo=O), are typically observed in the ranges of 896-910 cm⁻¹ and 962-970 cm⁻¹, respectively. orientjchem.org For instance, in a binuclear this compound(VI) complex with a bis(2-pyridinecarboxamide) ligand, the FTIR spectrum shows νₐₛᵧₘ(Mo=O) and νₛᵧₘ(Mo=O) at 912 and 948 cm⁻¹, respectively. The corresponding FT-Raman spectrum displays these modes at 917 and 950 cm⁻¹. mdpi.com
The specific frequencies of these Mo=O stretches are sensitive to the nature of the other ligands coordinated to the molybdenum center. For example, in complexes with Schiff base ligands derived from salicylaldehyde and 2-amino-2-methyl-1-propanol, the coordination of the ligand is confirmed by shifts in the C=N stretching frequency. semnan.ac.ir Similarly, the coordination of 2,2'-bipyridine (B1663995) to the MoO₂Cl₂ core results in distinct bands for the MO₂ stretching vibrations. srce.hr The separation between the symmetric and antisymmetric stretching frequencies is influenced by the mass of the central metal atom, increasing in the order Cr < Mo < W. srce.hr
Computational studies, such as ab initio calculations, can support the assignment of vibrational spectra. researchgate.net Total energy distribution (TED) analysis helps in assigning specific vibrational modes. For a dioxomolybdenum(VI) complex with a thiosemicarbazone ligand, calculated values for the MoO₂ anti-symmetric and symmetric stretching wavenumbers were 941 and 915 cm⁻¹, which correlated well with the experimental IR bands at 930 and 908 cm⁻¹. ijcea.org
The table below summarizes characteristic vibrational frequencies for selected this compound(VI) complexes.
| Complex | νₐₛᵧₘ(Mo=O) (cm⁻¹) | νₛᵧₘ(Mo=O) (cm⁻¹) | Other Key Vibrations (cm⁻¹) | Reference |
| [(MoO₂Cl₂)₂(S,S-L)]* | 912 (FTIR), 917 (Raman) | 948 (FTIR), 950 (Raman) | ν(N-H): 3333, ν(C=O): 1622 | mdpi.com |
| [MoO₂Cl₂(DMB)₂] | 910 | 949 | - | scispace.com |
| [MoO₂Cl₂(DEO)] | 913 | 959 | - | scispace.com |
| [MoO₂(L)(py)]** | 908 | 930 | ν(C=N): ~1538 | ijcea.org |
| [MoO₂Cl₂(bpy)] | - | - | - | srce.hr |
| [MoO₂Cl₂(Hpto)]·THF | 909 | 944 | ν(N-O): 1218 | mdpi.com |
*L = (1S,2S)-N,N′-bis(2-pyridinecarboxamide)-1,2-cyclohexane **L = 5-chloro-4-methyl-2-hydroxybenzophenone S-methyl-4-phenylthiosemicarbazone, py = pyridine (B92270)
Nuclear Magnetic Resonance (NMR) Studies for Solution-Phase Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for investigating the structure and dynamic behavior of this compound(VI) complexes in solution. ⁹⁵Mo NMR, in particular, provides direct insight into the electronic environment of the molybdenum center. nih.gov The chemical shift of ⁹⁵Mo is sensitive to the electron-donating ability of the coordinated ligands and the coordination geometry of the metal center. nih.govchemrxiv.org
For instance, the characteristic ⁹⁵Mo chemical shift for the [MoO₂Cl₂(H₂O)₂] complex is observed at δ 157 ppm. rsc.org The electronic density on the molybdenum atom, as influenced by the ligands, has a direct relationship with the ⁹⁵Mo chemical shift for both hexa- and hepta-coordinated complexes. nih.gov First-principles calculations have shown that factors like the (SiO-Mo(O)₂-OSi) angle and coordination number in supported catalysts affect the ⁹⁵Mo NMR parameters, with more reactive sites being associated with deshielded chemical shifts. chemrxiv.org
¹H NMR spectroscopy is widely used to characterize the ligand environment and study dynamic processes. In complexes with Schiff base or pyrazole-containing ligands, the signals of the ligand protons shift upon coordination to the molybdenum center, confirming complex formation. mdpi.comresearchgate.net For example, in a binuclear this compound(VI) complex, the downfield shift of the pyridyl ring protons in the ¹H NMR spectrum corroborates the coordination of the pyridyl nitrogen to the molybdenum. mdpi.com
Variable-temperature ¹H NMR studies can reveal dynamic processes such as isomerization. In certain dioxomolybdenum(VI) complexes with ene-1,2-dithiolate ligands, variable-temperature ¹H NMR spectra have indicated that the molybdenum centers isomerize between Δ and Λ forms in solution. acs.orgnih.gov Similarly, for complexes with tridentate Schiff base ligands, NMR experiments have suggested a rapid isomerization in solution, possibly proceeding through a five-coordinate intermediate. hhu.de
The table below presents selected NMR data for this compound(VI) and related complexes.
| Complex/Species | Nucleus | Chemical Shift (δ, ppm) | Solvent/Conditions | Key Findings | Reference |
| [MoO₂Cl₂(H₂O)₂] | ⁹⁵Mo | 157 | Aqueous HCl | Identification of discrete complex in solution. | rsc.org |
| [MoO₂Cl₂(DMB)₂] | ¹H | 7.36 (aromatic), 3.01 (CH₃), 2.88 (CH₃) | CD₃CN | Characterization of ligand coordination. | scispace.com |
| [MoO₂Cl₂(DEO)] | ¹H | 8.55 (NH), 3.54 (CH₂), 1.26 (CH₃) | CD₃CN | Broad signals indicating dynamic behavior. | scispace.com |
| [(MoO₂Cl₂)₂(S,S-L)]* | ¹H | Downfield shift of pyridyl protons | Acetonitrile (B52724) | Confirms coordination of pyridyl nitrogen. | mdpi.com |
| [MoVIO₂(S₂C₂(CO₂Me)₂)₂]²⁻ | ¹H | - | (CD₃)₂CO, Variable Temp. | Isomerization between Δ and Λ forms. | acs.orgnih.gov |
*L = (1S,2S)-N,N′-bis(2-pyridinecarboxamide)-1,2-cyclohexane
Mass Spectrometry for Ligand-Complex Stoichiometry and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the stoichiometry of this compound(VI) complexes and for analyzing their fragmentation patterns. Electrospray ionization (ESI) and Laser Desorption Ionization Time-of-Flight (LDI-TOF) are common methods employed for these studies.
ESI-MS investigations can confirm the integrity of complexes in solution. hhu.deresearchgate.net For dioxomolybdenum(VI) complexes with tridentate Schiff base and azole ligands, ESI-MS has shown that the monomeric complexes largely remain intact in methanol solution, although evidence for the formation of di- to tetranuclear oligomers was also observed. hhu.deresearchgate.net In studies of dioxomolybdenum(VI) complexes with ene-1,2-dithiolate ligands, negative-ion ESI-MS was used for their characterization. acs.orgnih.gov
However, the lability of some complexes under certain MS conditions can lead to dissociation. For a binuclear complex, [(MoO₂Cl₂)₂(S,S-L)], ESI was found to induce dissociation, with only the free ligand being observed. mdpi.com In such cases, a softer ionization technique like LDI-TOF-MS can be more suitable. For the same binuclear complex, LDI-TOF-MS allowed for the observation of molybdenum-containing fragments, such as [MoOCl(S,S-L)]⁺, confirming the coordination of the ligand to the metal center. mdpi.com The isotopic pattern characteristic of molybdenum is a key indicator in identifying these fragments. mdpi.com
Mass spectrometry can also be a powerful tool for the absolute quantification and stoichiometric analysis of protein complexes, a principle that can be extended to the study of coordination complexes. nih.gov
The table below illustrates mass spectrometry findings for representative molybdenum complexes.
*H₂L¹ = 2-(salicylideneamino)-2-methyl-1-propanol **bdt = 1,2−benzenedithiolate ***L = (1S,2S)-N,N′-bis(2-pyridinecarboxamide)-1,2-cyclohexane
Electronic Structure and Bonding Analysis in this compound(VI) Complexes
Quantum Chemical Investigations of Metal-Ligand Interactions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the nature of metal-ligand interactions in this compound(VI) complexes. nih.govsemanticscholar.org These computational methods allow for the optimization of molecular geometries and the analysis of electronic structures, which are crucial for understanding the stability and reactivity of these compounds. semanticscholar.orgresearchgate.net
DFT calculations have been employed to study mononuclear molybdenum complexes with tridentate (ONO) Schiff base ligands, revealing details about their ground and excited state electronic structures. nih.govsemanticscholar.org The calculations can predict geometric parameters, such as bond lengths and angles, which generally show good agreement with experimental data from X-ray crystallography. semanticscholar.org
Natural Bond Orbital (NBO) analysis is a powerful tool derived from these calculations to probe donor-acceptor interactions. In a dioxomolybdenum(VI) thiosemicarbazonate complex, NBO analysis indicated that the donor atoms of the ligand transmit electron density to the molybdenum atom. ijcea.org Specifically, significant stabilization energies were calculated for interactions between the lone pairs of the ligand's sulfur and nitrogen atoms and the orbitals of the molybdenum center. ijcea.org
The table below summarizes findings from quantum chemical investigations on selected molybdenum complexes.
| Complex Type / System | Computational Method | Key Findings | Reference |
| Mononuclear Mo(VI) with ONO Schiff base | DFT/TD-DFT (CAM-B3LYP) | Characterized ground and excited state electronic structures; affirmed Ligand-to-Metal Charge Transfer (LMCT) dominance. | nih.govsemanticscholar.org |
| Dioxomolybdenum(VI) thiosemicarbazonate | DFT (B3LYP/LANL2DZ), NBO | NBO analysis showed electron density transfer from ligand donor atoms (N, S) to the Mo atom. | ijcea.org |
| Dioxomolybdenum(VI) with ene-1,2-dithiolate | Bonding Calculations | Revealed significant π-delocalization between the MoO₂ core and the dithiolate ligands. | acs.org |
| Monooxomolybdenum(IV) benzenedithiolato | DFT | Investigated the mechanism of oxo-transfer reactions, highlighting the influence of hydrogen bonding on reactivity. | rsc.org |
| Dioxomolybdenum(VI) with unsymmetrical Schiff bases | DFT | Optimized geometries and proposed distorted octahedral structures based on experimental and computational data. | researchgate.net |
Theoretical Examination of Redox States and Electron Density Distribution
Theoretical methods are instrumental in examining the redox behavior and the distribution of electron density in this compound(VI) complexes. The d⁰ electronic configuration of Mo(VI) makes these complexes effective in oxidation catalysis, a property intrinsically linked to their electronic structure and redox potential. iyte.edu.trrsc.org
DFT calculations can map the changes in electron density upon a change in oxidation state (e.g., oxidation or reduction). By comparing the electron density of a complex in different redox states, it is possible to identify the regions most affected by the redox process. conicet.gov.ar For instance, upon oxidation, a significant change in electron density is typically observed around the central metal atom, indicating a metal-based process. conicet.gov.ar
The energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a complex's reactivity and redox properties. A low LUMO energy is often associated with a higher propensity for reduction and, consequently, higher reactivity in processes like olefin metathesis. chemrxiv.org For example, in silica-supported molybdenum catalysts, a direct correlation was found between deshielded ⁹⁵Mo NMR chemical shifts, low LUMO energies, higher reducibility, and increased catalytic activity. chemrxiv.org
Computational studies on mononuclear Mo(VI) Schiff base complexes have shown that the HOMO-LUMO energy gap can vary significantly depending on the ligand structure, which in turn affects the reactivity of the complex. semanticscholar.org The distribution of the HOMO and LUMO can also provide insight; in many of these systems, the HOMO is primarily localized on the ligands, while the LUMO may have significant metal character, facilitating ligand-to-metal charge transfer (LMCT) transitions. semanticscholar.org
The table below highlights theoretical findings related to redox and electron density in molybdenum complexes.
| System / Complex | Theoretical Approach | Key Findings | Reference |
| Silica-supported Mo dioxo species | First-principles calculations | Correlated deshielded ⁹⁵Mo NMR shifts with low LUMO energies, higher reducibility, and greater reactivity. | chemrxiv.org |
| Mononuclear Mo(VI) Schiff base complexes | DFT (CAM-B3LYP) | Calculated HOMO-LUMO gaps to predict relative reactivity; HOMOs were found to be mainly localized on the ligands. | semanticscholar.org |
| General Os(II)/Os(III) complexes (principle applicable to Mo) | DFT | Calculated the change in electron density upon oxidation, showing the process to be metal-based with significant changes around the metal and certain ligands. | conicet.gov.ar |
| Phenylenediamine Mo(VI) complexes | Computational calculations | Showed that phenylenediamine ligands influence the electron density at the metal center. | iyte.edu.tr |
Reactivity and Mechanistic Pathways of Dichlorodioxomolybdenum Vi in Chemical Transformations
Oxygen Atom Transfer (OAT) Reactions Catalyzed by Dichlorodioxomolybdenum(VI)
This compound(VI), MoO₂Cl₂, is a versatile and efficient catalyst for a variety of organic transformations, primarily those involving the transfer of an oxygen atom. researchgate.net As an oxo-transfer catalyst, it can facilitate both the removal of oxygen from a substrate (deoxygenation) and the donation of oxygen to a substrate (oxidation). x-mol.com The catalytic activity of MoO₂Cl₂ stems from the ability of the molybdenum center to cycle between its +VI and +IV oxidation states. In deoxygenation reactions, the Mo(VI) center is reduced to Mo(IV) by an oxo-accepting reagent, and is then re-oxidized by the oxygen-containing substrate. Conversely, in oxidation reactions, the Mo(VI) complex donates an oxygen atom to the substrate and is subsequently regenerated by an external oxidant.
Deoxygenation Reaction Mechanisms
Dioxomolybdenum(VI) complexes are effective, inexpensive, and benign catalysts for the deoxygenation of a wide range of compounds. researchgate.net These reactions have demonstrated broad applicability in the reduction of sulfoxides to sulfides and the transformation of N-O bonds. researchgate.net
The this compound(VI)-catalyzed deoxygenation of sulfoxides to their corresponding sulfides is a highly efficient and chemoselective transformation. researchgate.net This reaction is particularly valuable in organic synthesis, where sulfoxides are often used as intermediates. The process typically employs a phosphite (B83602), such as triphenyl phosphite (P(OPh)₃), as the stoichiometric reductant or oxygen acceptor. mdpi.com The reaction proceeds under mild conditions, for example in refluxing acetonitrile (B52724), with a low catalyst loading (e.g., 2 mol%). scispace.com
The mechanism involves an oxo-transfer from the sulfoxide (B87167) to the phosphite, mediated by the molybdenum catalyst. One proposed mechanism suggests that the Mo(VI) center is first reduced to a Mo(IV) species by the phosphite, which accepts an oxygen atom to form triphenyl phosphate. scispace.com This Mo(IV) species is then re-oxidized by the sulfoxide, which releases the corresponding sulfide (B99878) and regenerates the active Mo(VI) catalyst, thus completing the catalytic cycle. scispace.com
This method is noted for its high degree of chemoselectivity, tolerating a variety of sensitive functional groups that might be affected by harsher reducing agents. researchgate.net Groups such as ketones, esters, hydroxyls, and even carbon-carbon multiple bonds remain intact during the reaction. researchgate.net The reaction times can vary depending on the substrate, with dialkyl sulfoxides often reacting within minutes, while diaryl sulfoxides may require longer periods due to steric and electronic factors. scispace.com
| Sulfoxide Substrate | Product | Reaction Time | Yield (%) |
|---|---|---|---|
| Dibenzyl sulfoxide | Dibenzyl sulfide | 5 min | 98 |
| Diphenyl sulfoxide | Diphenyl sulfide | 30 min | 99 |
| Methyl phenyl sulfoxide | Methyl phenyl sulfide | 5 min | 99 |
| 4-Chlorophenyl methyl sulfoxide | 4-Chlorophenyl methyl sulfide | 5 min | 98 |
| 4-Nitrophenyl phenyl sulfoxide | 4-Nitrophenyl phenyl sulfide | 2 h | 97 |
The reduction of nitroaromatics to anilines is a fundamental transformation in chemical synthesis, and this compound(VI) has emerged as an effective catalyst for this process. Using biomass-derived polyols like pinacol (B44631) as the oxo-accepting reagent, this method presents an environmentally favorable route, producing only acetone (B3395972) and water as byproducts. researchgate.net The reaction demonstrates excellent chemoselectivity, leaving a wide array of reducible functional groups such as alkynes, alkenes, halogens, cyano, and carbonyls untouched. ias.ac.in
Nitro to Nitroso: The first cycle involves the reduction of nitrobenzene (B124822) to nitrosobenzene (B162901).
Nitroso to Hydroxylamine: The second cycle reduces nitrosobenzene to N-phenylhydroxylamine.
Hydroxylamine to Aniline: The final cycle completes the reduction to aniline. researchgate.netias.ac.in
In each cycle, the active Mo(VI) catalyst is first reduced by the glycol (pinacol), which is converted to acetone. The resulting reduced molybdenum species then facilitates the deoxygenation of the nitrogen-containing substrate. A key finding from mechanistic studies is the role of Mo-coordinated water, which is generated during the reaction and acts as the proton source required for the reduction of the nitro group. scispace.comresearchgate.net The mechanism also involves crucial singlet/triplet state crossings, a characteristic feature in many molybdenum-catalyzed processes. researchgate.net
This compound(VI) also catalyzes the deoxygenation of epoxides to generate alkenes. researchgate.net The stereochemical outcome of this reaction is highly dependent on the reaction mechanism. Studies have shown that the reaction can proceed stereospecifically, particularly with the use of phosphines like triphenylphosphine (B44618) (PPh₃) as the oxygen acceptor. thieme-connect.de
One proposed mechanistic pathway that accounts for the stereospecificity involves the intermolecular attack of the phosphine (B1218219) on a molybdenum-diolate complex, which is formed from the epoxide. This attack leads to an oxaphosphetane intermediate. Subsequent decomposition of this intermediate releases the alkene and the corresponding phosphine oxide. thieme-connect.de A key feature of this pathway is that it results in the inversion of stereochemistry from the starting epoxide to the product alkene. thieme-connect.de However, it has also been noted that multiple mechanisms may be active during the catalysis, which can lead to a mixture of retention, inversion, and scrambling of stereochemistry depending on the specific substrate and conditions. researchgate.net
The role of the oxo-accepting reagent (also referred to as the stoichiometric reductant) is critical in deoxygenation reactions catalyzed by this compound(VI). These reagents are responsible for regenerating the active Mo(VI) catalyst by abstracting an oxygen atom from the reduced Mo(IV) intermediate. The choice of reagent is crucial for achieving the desired transformation efficiently and selectively. researchgate.net
Silanes: Hydrosilylation using silanes like dimethylphenylsilane (B1631080) (Me₂PhSiH) represents a different mode of reactivity. thieme-connect.de MoO₂Cl₂ catalyzes the hydrosilylation of various functional groups, effectively acting as a reductant. thieme-connect.de
Boranes: Boranes, such as catecholborane and borane-THF complexes (BH₃·THF), have also been employed for the reduction of sulfoxides in the presence of MoO₂Cl₂. The proposed mechanism involves the activation of the B-H bond by the molybdenum catalyst, leading to the generation of a Mo(IV) species that facilitates the deoxygenation. ias.ac.in
Glycols: Biomass-derived glycols, most notably pinacol, serve as environmentally benign reducing agents. researchgate.net In the reduction of nitroaromatics, pinacol reduces the Mo(VI) catalyst while being oxidized to two molecules of acetone, with water as the only other byproduct. ias.ac.in This makes the process highly attractive from a green chemistry perspective. researchgate.net
Oxidation Reaction Mechanisms
In contrast to deoxygenation, this compound(VI) can also catalyze oxidation reactions, where it facilitates the transfer of an oxygen atom to a substrate. In these reactions, the catalyst is reduced to Mo(IV) upon donating an oxygen atom and must be re-oxidized by a stoichiometric oxidant to complete the catalytic cycle.
A prime example is the selective and quantitative oxidation of thiols to disulfides. This reaction uses dimethyl sulfoxide (DMSO) as a mild and efficient oxidant, with MoO₂Cl₂ as the catalyst. thieme-connect.de The reaction proceeds smoothly at room temperature with low catalyst loading (1 mol%) and is generally complete within 5 to 30 minutes, yielding high-purity disulfides. thieme-connect.de
Olefin Epoxidation Processes
This compound(VI) and its complexes are highly effective catalysts for the epoxidation of olefins, a fundamental transformation in organic synthesis. researchgate.net The reaction typically employs alkyl hydroperoxides, such as tert-butyl hydroperoxide (TBHP), as the terminal oxidant. The catalytic cycle is believed to involve the formation of a molybdenum-peroxo species, which then transfers an oxygen atom to the olefin.
The mechanism of epoxidation catalyzed by molybdenum complexes has been a subject of considerable study. One proposed pathway, the Mimoun mechanism, involves the coordination of the olefin to the molybdenum center, followed by the formation of a metalla-2,3-dioxolane intermediate. Subsequent cycloextrusion of the epoxide regenerates the molybdenum oxide catalyst. An alternative, the Sharpless mechanism, suggests a concerted reaction where the olefin directly attacks an oxygen atom of a peroxo group. datapdf.com Computational studies suggest that the direct epoxidation pathway, as proposed by Sharpless, may be energetically more favorable than the formation of a metalla-2,3-dioxolane intermediate. datapdf.com
Dioxomolybdenum(VI) complexes with various ligands have been developed to enhance catalytic activity and selectivity. For instance, complexes with bidentate N,N-p-tolyl-2,3-dimethyl-1,4-diazabutadiene ligands have demonstrated high activity and selectivity in the epoxidation of cyclooctene (B146475) using TBHP. researchgate.net The choice of solvent can also influence the reaction, with ionic liquids being explored for catalyst immobilization and recycling. researchgate.net
Table 1: Catalytic Epoxidation of Olefins with this compound(VI) Systems
| Olefin | Oxidant | Catalyst System | Solvent | Conversion (%) | Selectivity (%) |
| Cyclooctene | TBHP | [MoO₂(CH₃)₂{p-tolyl(CH₃DAB)}] | Dichloroethane | >99 | 100 |
| 1,5-Cyclooctadiene | TBHP | Dimeric Mo(VI) triketonates | Dichloroethane | - | Preferential monoepoxide |
| Various Alkenes | TBHP | Oxo-Mo catalyst | Solvent-free | >99 | 100 |
Selective Oxidation of Sulfides to Sulfoxides and Sulfones
The selective oxidation of sulfides to sulfoxides is a crucial transformation, as sulfoxides are valuable intermediates in organic synthesis. nih.gov this compound(VI) and its derivatives have emerged as efficient catalysts for this reaction, often utilizing hydrogen peroxide (H₂O₂) as a green oxidant. researchgate.net The catalytic system allows for high chemoselectivity, enabling the oxidation of sulfides in the presence of other sensitive functional groups. researchgate.netorganic-chemistry.org
The reaction conditions can be tuned to favor the formation of either sulfoxides or sulfones. By controlling the concentration of H₂O₂, various substituted sulfides can be selectively oxidized. researchgate.net Molybdenum(VI) cis-dioxo catalysts have demonstrated excellent yields and selectivity for sulfoxidation, even for challenging substrates analogous to sulfur mustard. nih.govnih.gov This high selectivity is critical to avoid overoxidation to the corresponding sulfones, which can be as toxic as the parent sulfides. nih.gov
The proposed mechanism involves an oxo-transfer from a molybdenum-peroxo species to the sulfide. The resulting molybdenum(IV) species is then reoxidized by the peroxide to regenerate the active catalyst.
Table 2: Selective Oxidation of Sulfides Catalyzed by this compound(VI)
| Substrate | Oxidant | Catalyst | Product | Yield (%) |
| Thioanisole | H₂O₂ | MoO₂Cl₂ | Methyl phenyl sulfoxide | High |
| Dibenzyl sulfide | H₂O₂ | MoO₂Cl₂ | Dibenzyl sulfoxide | High |
| (Chloromethyl)(methyl)sulfide | H₂O₂ | MoVI(O)₂(H₂sal-eta) | (Chloromethyl)(methyl)sulfoxide | Excellent |
Oxidation of Alcohols to Carbonyl Compounds
This compound(VI) complexes are effective catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. researchgate.net This transformation is a cornerstone of organic synthesis. organic-chemistry.org The reactions can be performed using various oxidants, including tert-butyl hydroperoxide (TBHP) and hydrogen peroxide, often under mild, solvent-free conditions. researchgate.netraco.cat
A key advantage of using cis-dioxomolybdenum(VI) complexes is the high selectivity for the formation of aldehydes from primary alcohols, without significant overoxidation to carboxylic acids. organic-chemistry.orgresearchgate.net The oxidation of benzylic and allylic alcohols is particularly effective. researchgate.net The proposed mechanism is thought to involve a hydride transfer from a coordinated alkoxide to an oxo ligand on the Mo(VI) center, which forms the aldehyde and a Mo(IV) species. The catalyst is then regenerated by an oxygen atom transfer from an oxidant like a sulfoxide. researchgate.net
Table 3: this compound(VI) Catalyzed Oxidation of Alcohols
| Alcohol | Oxidant | Catalyst System | Product |
| Primary benzylic alcohols | O₂ | MoO₂Cl₂(dmso)₂ | Aldehydes |
| Secondary alcohols | O₂ | MoO₂Cl₂(dmso)₂ | Ketones |
| Various primary and secondary alcohols | tert-BuOOH | dioxidobis{2-[(E)-p-tolyliminomethyl]phenolato}molybdenum(VI) | Aldehydes and Ketones |
Reduction and Reductive Cyclization Reactions
Beyond its role in oxidation, this compound(VI) also catalyzes a range of reduction and reductive cyclization reactions. researchgate.net These transformations often involve the Mo(VI)/Mo(IV) redox couple. thieme-connect.de
Hydrogenation and Hydrosilylation Catalysis
This compound(VI) has been shown to catalyze the hydrosilylation of carbonyl compounds with silanes like dimethylphenylsilane (Me₂PhSiH) to produce the corresponding silyl (B83357) ethers. thieme-connect.de The choice of solvent is crucial, with acetonitrile often providing higher yields compared to dichloromethane (B109758). thieme-connect.de Among various molybdenum complexes, MoO₂Cl₂ has been identified as a highly active catalyst for this transformation. thieme-connect.de
Reductive Cyclization of Nitroaromatics to Heterocyclic Compounds (e.g., Indoles, Carbazoles)
A significant application of this compound(VI) is in the catalytic reductive cyclization of nitroaromatics to form valuable nitrogen-containing heterocycles. researchgate.net This process, often referred to as the Cadogan reductive cyclization, typically uses a phosphine, such as triphenylphosphine (PPh₃), as the reductant. thieme-connect.de
The reaction proceeds through the deoxygenation of the nitro group. The proposed mechanism suggests that an oxomolybdenum(IV) species, formed from the initial reduction of the Mo(VI) catalyst, deoxygenates the nitroaromatic compound to a nitroso derivative. thieme-connect.de This intermediate can then undergo further deoxygenation to a nitrene, which subsequently undergoes C-H insertion to form the heterocyclic ring. An alternative pathway involves a 6π-electron electrocyclization of the nitroso intermediate. thieme-connect.de This methodology has been successfully applied to the synthesis of carbazoles from nitrobiphenyls and indoles from nitrostyrenes. researchgate.net
Lewis Acid Catalysis and Amphoteric Reactivity of this compound(VI)
In addition to its redox activity, this compound(VI) exhibits significant Lewis acidic character. researchgate.netsemanticscholar.org The electron-deficient molybdenum center can coordinate to Lewis bases, activating them towards nucleophilic attack. This property has been exploited in various organic transformations. semanticscholar.org
Furthermore, the Mo=O bond in this compound(VI) can display amphoteric reactivity. thieme-connect.de The oxygen atom can act as a Lewis base, while the molybdenum atom acts as a Lewis acid. This dual reactivity allows MoO₂Cl₂ to function as an acid-base combined catalyst in certain reactions. thieme-connect.denii.ac.jp This ambiphilic nature contributes to its versatility as a catalyst in a broad spectrum of organic reactions. researchgate.netthieme-connect.com
Lewis Acid Promoted Organic Transformations
The high oxidation state (+6) and the presence of electron-withdrawing chloride and oxo ligands render the molybdenum center in MoO₂Cl₂ highly electrophilic, allowing it to function as an effective Lewis acid. In this capacity, it activates a wide range of organic substrates, typically by coordinating to lone pairs of electrons on heteroatoms like oxygen, nitrogen, or sulfur. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
Several important organic transformations are catalyzed by MoO₂Cl₂ acting as a Lewis acid:
Hydrosilylation of Aldehydes and Ketones : MoO₂Cl₂ catalyzes the addition of silanes to carbonyl compounds, affording silyl ethers. The proposed mechanism involves the activation of the Si-H bond by the molybdenum catalyst. One suggested pathway proceeds via a [2+2] addition of the Si-H bond across a Mo=O bond, forming a hydride species, [MoCl₂H(O)(OSiR₃)]. This intermediate then facilitates the reduction of the carbonyl substrate. researchgate.net
Reduction of Imines : In the presence of various silanes, MoO₂Cl₂ serves as an efficient catalyst for the reduction of imines to their corresponding amines. This transformation exhibits good chemoselectivity, tolerating functional groups such as nitro, halo, and ester moieties. researchgate.net
Thioglycosylation : MoO₂Cl₂ has been employed as a catalyst for the thioglycosylation of O-acetylated glycosides with various thiols. The reaction proceeds at room temperature with exclusive 1,2-trans diastereoselectivity, highlighting the catalyst's role in controlling stereochemical outcomes. researchgate.net
A summary of representative Lewis acid-promoted transformations using this compound(VI) is presented below.
| Transformation | Substrate | Reagent | Product | Ref |
| Hydrosilylation | Aldehydes, Ketones | Silanes | Silyl ethers | researchgate.net |
| Imine Reduction | Imines | Silanes | Amines | researchgate.net |
| Thioglycosylation | O-Acetylated Glycosides | Thiols | 1,2-trans-Thioglycosides | researchgate.net |
Dual Lewis Acid–Lewis Base Catalyzed Reaction Systems
The Mo=O bond in this compound(VI) possesses an amphoteric character, meaning it can act as both a Lewis acid (at the molybdenum center) and a Lewis base (at the oxo ligand's oxygen atom). thieme-connect.de This dual reactivity, sometimes referred to as amphiphilic or conjugate Lewis acid-Lewis base behavior, allows MoO₂Cl₂ to catalyze reactions through a cooperative mechanism where it activates both the nucleophile and the electrophile simultaneously. researchgate.netthieme-connect.de
A prime example of this dual catalytic role is the acylation of alcohols, amines, and thiols with acid anhydrides. researchgate.net The proposed mechanism for this transformation involves:
Lewis Base Activation : The lone pair on an oxygen atom of a Mo=O group acts as a Lewis base, attacking the carbonyl carbon of the acid anhydride (B1165640).
Lewis Acid Activation : Simultaneously, the Lewis acidic molybdenum center coordinates to the other carbonyl oxygen of the anhydride and the oxygen of the alcohol (or nitrogen of the amine/sulfur of the thiol), activating both substrates.
This concerted activation facilitates the nucleophilic acyl substitution, leading to the formation of the corresponding ester, amide, or thioester in high yields. researchgate.net This cooperative catalysis model highlights a more complex and nuanced role for MoO₂Cl₂ beyond simple Lewis acidity. thieme-connect.de
Computational and Theoretical Insights into Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of reactions catalyzed by transition metal complexes like this compound(VI). These studies provide valuable insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states that are often inaccessible through experimental methods alone.
Density Functional Theory (DFT) Studies of Reaction Pathways and Intermediates
DFT calculations have been successfully applied to map out the step-by-step pathways of various MoO₂Cl₂-catalyzed reactions. These studies help to validate or refine mechanisitic proposals derived from experimental observations.
For the hydrosilylation of benzaldehyde , a detailed DFT study (using the B3LYP functional) proposed a reaction pathway initiated by the activation of the silane. researchgate.net This contrasts with mechanisms involving initial carbonyl activation. The calculations traced the energy profile of the reaction, identifying key intermediates formed during the catalytic cycle.
In the context of deoxygenation reactions , such as the reduction of sulfoxides, DFT studies have been crucial for comparing different plausible mechanisms. researchgate.net For instance, in related molybdenum-catalyzed deoxydehydration (DODH) of vicinal diols, computational analysis compared two alternative routes:
Pathway A : Initial activation of the diol via condensation with the molybdenum center, followed by an oxygen atom transfer step.
Pathway B : Initial oxygen atom transfer (reduction of the Mo(VI) center), followed by diol condensation.
By calculating the energies of the intermediates and transition states for both pathways, such studies can determine the most energetically favorable route. researchgate.net Similarly, for olefin epoxidation catalyzed by related dioxomolybdenum(VI) complexes, DFT has been used to investigate the structure of the active oxidizing species and the mechanism of oxygen transfer from the peroxide to the olefin. researchgate.net
Modeling of Transition States and Activation Energy Barriers
A key strength of DFT is its ability to model the geometry of transition states and calculate their associated activation energy barriers (Eₐ). This information is critical for understanding reaction kinetics and selectivity.
In the DFT study of MoO₂Cl₂-catalyzed hydrosilylation, the activation energies for Si-H and C-H bond activation were calculated and compared with those of other metal-oxo compounds like RuO₄ and OsO₄. The study found that MoO₂Cl₂ follows a pathway involving thermoneutral intermediates, which is favorable for catalysis, whereas other metal oxides formed highly exergonic intermediates that would hinder catalyst turnover. researchgate.net
Advanced Catalytic Applications of Dichlorodioxomolybdenum Vi in Contemporary Chemical Synthesis
Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
Homogeneous catalysts based on oxomolybdenum(VI) have proven effective for a broad spectrum of organic reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netThe commercial availability of MoO2Cl2 has facilitated its extensive use in numerous synthetic methodologies. researchgate.net
While dichlorodioxomolybdenum(VI) is known to catalyze various carbon-heteroatom bond-forming reactions, its application in the direct thioacetalization of simple aldehydes and ketones is not extensively documented in dedicated studies. However, its efficacy in forming carbon-sulfur bonds has been demonstrated in more complex systems, such as in the diastereoselective thioglycosylation of functionalized peracetylated glycosides.
In this context, MoO2Cl2 was identified as a highly reactive catalyst for the reaction between O-acetylated glycosides and functionalized thiols. The process, conducted in dichloromethane (B109758), yields 1,2-trans-thioglycosides with exclusive diastereocontrol. This catalytic protocol is applicable for the synthesis of monoglycoside building blocks. While not a simple thioacetalization, this reaction highlights the potential of MoO2Cl2 to activate substrates for C-S bond formation, a key step in thioacetalization. The Lewis acidic nature of the molybdenum center is crucial for activating the glycoside for nucleophilic attack by the thiol.
Table 1: this compound(VI) Catalyzed Thioglycosylation
| Glycoside Substrate | Thiol | Product | Diastereoselectivity |
| Peracetylated Glucoside | Thiophenol | 1,2-trans-S-phenyl-thioglucoside | Exclusive |
| Peracetylated Galactoside | Benzyl mercaptan | 1,2-trans-S-benzyl-thiogalactoside | Exclusive |
| Peracetylated Mannoside | Ethanethiol | 1,2-trans-S-ethyl-thiomannoside | Exclusive |
This compound(VI) and its dimethylformamide (DMF) complex, MoO2Cl2(DMF)2, are highly efficient catalysts for the addition of alcohols to isocyanates, yielding carbamates. thieme-connect.deThis transformation is a crucial process in organic synthesis due to the prevalence of the carbamate (B1207046) functional group in pharmaceuticals and agrochemicals.
The catalysis is remarkably efficient, with most reactions proceeding to completion at room temperature within 20 minutes. thieme-connect.deThe catalyst loading can be as low as 0.1 mol% on a 1-mmol scale, or even 100 ppm on a 20-mmol scale, highlighting its high turnover number. thieme-connect.deThe reaction accommodates a wide range of substrates, including sterically hindered alcohols and various isocyanates. Diols, triols, and even tetraols react smoothly with monoisocyanates to furnish the corresponding di-, tri-, and tetracarbamates. thieme-connect.deSimilarly, monofunctional alcohols react with diisocyanates to produce dicarbamates. thieme-connect.deFor reactants with poor solubility in dichloromethane at ambient temperature, elevating the temperature and using a higher-boiling solvent like 1,2-dichloroethane (B1671644) or DMF can be effective. thieme-connect.de
Table 2: MoO2Cl2-Catalyzed Carbamate Synthesis
| Alcohol | Isocyanate | Catalyst Loading | Time | Yield |
| 1-Butanol | Phenyl isocyanate | 0.1 mol% | 20 min | >95% |
| Cyclohexanol | Naphthyl isocyanate | 0.1 mol% | 20 min | >95% |
| tert-Butanol | Ethyl isocyanate | 1.0 mol% | 1 h | >95% |
| 1,4-Butanediol | Phenyl isocyanate (2 eq.) | 0.1 mol% | 30 min | >95% |
| 1,2-Ethanediol | Toluene diisocyanate | 0.1 mol% | 1 h | Polymer |
A significant application of this compound(VI) in C-N bond formation is the synthesis of anilines through the reduction of nitroarenes. researchgate.netThis method provides a sustainable and efficient alternative to traditional reduction methods that often employ stoichiometric and hazardous reagents. A simple MoO2Cl2 catalyst can efficiently prepare a wide range of 2,4-di and 2,4,6-trisubstituted anilines from readily available ynones and allylic amines in good to excellent yields. researchgate.net The reaction mechanism for this transformation is proposed to involve a complex cascade of events including aza-Michael addition, a- researchgate.netwikipedia.orgproton shift, cyclization, dehydration, 6π-electrocyclization, and subsequent aromatization. researchgate.netThis methodology is noted for its tolerance to a variety of functional groups, making it a versatile tool in organic synthesis. researchgate.netThe catalytic system is also amenable to gram-scale reactions and the derivatization of bioactive molecules, underscoring its practical utility. researchgate.net
Table 3: MoO2Cl2-Catalyzed Synthesis of Substituted Anilines
| Ynone Substrate | Allylic Amine | Product | Yield |
| 1-Phenylprop-2-yn-1-one | Allylamine | 2-Methyl-4-phenylaniline | Good |
| 1-(4-Chlorophenyl)prop-2-yn-1-one | N-Allylaniline | 4-(4-Chlorophenyl)-N-phenyl-2-methylaniline | Excellent |
| 1-(Thiophen-2-yl)prop-2-yn-1-one | Allylamine | 2-Methyl-4-(thiophen-2-yl)aniline | Good |
The Lewis acidic nature of this compound(VI) makes it an effective catalyst for multicomponent reactions (MCRs), which are highly valued for their efficiency in building molecular complexity in a single step. MoO2Cl2 has been successfully employed as a catalyst in both the Biginelli and Hantzsch reactions. researchgate.net The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, yields dihydropyrimidinones (DHPMs), a class of compounds with significant biological activities. Similarly, the Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) to form dihydropyridines, which are precursors to pyridines. wikipedia.orgchemtube3d.comorganic-chemistry.org The use of MoO2Cl2 as a catalyst in these reactions offers several advantages, including high yields, mild reaction conditions, and simple work-up procedures. researchgate.netThe protocol demonstrates a notable tolerance towards acid-labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), which is a significant advantage over strongly acidic catalysts. researchgate.netThis represents the first report on leveraging the Lewis acid properties of MoO2Cl2 for the synthesis of these important heterocyclic scaffolds. researchgate.net
Table 4: MoO2Cl2-Catalyzed Biginelli and Hantzsch Reactions
| Reaction | Aldehyde | β-Dicarbonyl | Urea/Ammonia Source | Product | Yield |
| Biginelli | Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Excellent |
| Biginelli | 4-Chlorobenzaldehyde | Methyl acetoacetate | Thiourea | 4-(4-Chlorophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | Excellent |
| Hantzsch | Benzaldehyde | Ethyl acetoacetate (2 eq.) | Ammonium (B1175870) acetate | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Good |
| Hantzsch | 4-Nitrobenzaldehyde | Ethyl acetoacetate (2 eq.) | Ammonium acetate | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate | Good |
This compound(VI) complexes catalyze a variety of cyclization reactions beyond simple reductive cyclizations. As mentioned previously, the synthesis of multi-substituted anilines from ynones and allylic amines proceeds through a sophisticated cascade of cyclization and rearrangement steps. researchgate.net Furthermore, MoO2Cl2(DMF)2 has been used to catalyze the reductive cyclization of nitroaromatics. For instance, the deoxygenation of appropriately substituted nitro compounds can lead to the formation of N-heterocycles. This is exemplified in the Cadogan reductive cyclization, where allyl o-nitroaryl ethers and 2-nitrobenzylideneamines are converted into 3,4-dihydro-2H-1,4-benzoxazines and 2-aryl-2H-indazoles, respectively. thieme-connect.deThese reactions often proceed with higher yields and selectivity compared to the non-catalyzed counterparts. thieme-connect.de
Table 5: MoO2Cl2-Catalyzed Cyclization Reactions
| Substrate | Product | Reaction Type |
| Allyl 2-nitrophenyl ether | 3,4-Dihydro-2H-1,4-benzoxazine | Reductive Cyclization |
| N-(2-Nitrobenzylidene)aniline | 2-Phenyl-2H-indazole | Reductive Cyclization |
| 1-Phenylprop-2-yn-1-one and Allylamine | 2-Methyl-4-phenylaniline | Cascade Cyclization/Aromatization |
Sustainable Catalysis and Green Chemistry Approaches with this compound(VI)
Utilization with Environmentally Benign Oxidants (e.g., H2O2)
This compound(VI) (MoO₂Cl₂) and its complexes have emerged as highly effective catalysts for a variety of oxidation reactions, particularly when paired with environmentally benign oxidants like hydrogen peroxide (H₂O₂). This combination offers a greener alternative to traditional stoichiometric oxidants, which often generate hazardous waste. Research has demonstrated the efficacy of MoO₂Cl₂-based catalysts in several key transformations, including the selective oxidation of sulfides and the oxidative desulfurization of fuels.
In the selective oxidation of sulfides, MoO₂Cl₂ catalysts can efficiently convert sulfides to either sulfoxides or sulfones with high selectivity by controlling the reaction conditions. The use of H₂O₂ as the terminal oxidant is advantageous due to its low cost, high oxygen content, and the benign nature of its byproduct, water.
A significant application of this catalytic system is in the extractive-catalytic oxidative desulfurization (ECODS) of diesel fuels. This compound(VI) complexes have been successfully employed to catalyze the oxidation of refractory sulfur compounds, such as dibenzothiophene (B1670422) and its derivatives, which are difficult to remove using conventional hydrodesulfurization methods. In these systems, the sulfur-containing molecules are oxidized to their corresponding sulfones, which have higher polarity and can be more easily extracted from the non-polar fuel phase. For instance, complexes like [MoO₂Cl₂(DMB)₂] and [MoO₂Cl₂(DEO)] have demonstrated the ability to achieve ultra-deep desulfurization of simulated diesel fuel, reducing the sulfur content from 3000 ppm to less than 10 ppm within a few hours when using H₂O₂ as the oxidant.
The following table summarizes the performance of selected this compound(VI) complexes in catalytic oxidation with H₂O₂.
| Catalyst | Substrate | Oxidant | Reaction | Key Finding |
| [MoO₂Cl₂(DMB)₂] | Simulated Diesel (3000 ppm S) | H₂O₂ | Oxidative Desulfurization | Ultra-deep desulfurization (<10 ppm S) achieved in 1-3 hours. |
| [MoO₂Cl₂(DEO)] | Real Diesel (2300 ppm S) | H₂O₂ | Oxidative Desulfurization | 94.4% sulfur removal achieved in 2 hours. |
| Dioxomolybdenum(VI) complex | Various sulfides | H₂O₂ | Sulfoxidation | Selective and efficient oxidation to sulfoxides. |
Strategies for Catalyst Recyclability and Reuse
A crucial aspect of sustainable catalysis is the ability to recycle and reuse the catalyst over multiple cycles without significant loss of activity. For homogeneous this compound(VI) catalysts, a common strategy to facilitate recyclability is the use of biphasic systems, often involving ionic liquids.
In the context of oxidative desulfurization, the this compound(VI) catalyst can be immobilized in an ionic liquid phase, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF₆). The diesel fuel, being immiscible with the ionic liquid, forms a separate phase. The oxidation of sulfur compounds occurs at the interface or in the ionic liquid phase, where the resulting polar sulfones are selectively extracted. After the reaction, the desulfurized fuel phase can be easily separated by decantation, leaving the catalyst-containing ionic liquid phase to be reused in subsequent batches.
Studies have shown that these catalyst/[BMIM]PF₆ systems can be recycled and reused for at least five consecutive cycles without a noticeable decrease in their catalytic activity, demonstrating the robustness and potential for industrial application of this approach. This method not only simplifies catalyst recovery but also minimizes catalyst leaching into the product stream.
Table of Catalyst Recycling Performance:
| Catalyst System | Application | Number of Cycles | Outcome |
|---|
Design of Heterogeneous this compound(VI) Catalysts
To overcome the challenges associated with the separation of homogeneous catalysts, significant research has been directed towards the development of heterogeneous this compound(VI) catalysts. The primary strategy involves immobilizing the active molybdenum complex onto a solid support. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability.
One effective method for heterogenization is the grafting of this compound(VI) precursors onto functionalized supports. For example, dioxomolybdenum(VI) complexes have been successfully immobilized on the surface of silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂). This creates a magnetic nanocatalyst that can be easily recovered from the reaction mixture using an external magnet. The silica (B1680970) coating provides a stable platform for anchoring the molybdenum complex and prevents the aggregation of the magnetic nanoparticles.
These heterogeneous catalysts have shown excellent performance in reactions such as the selective oxidation of sulfides using H₂O₂. The magnetic nanocatalyst can be recovered and reused multiple times without a significant loss in its catalytic efficacy, highlighting the stability and efficiency of this design strategy. The development of such supported catalysts is a promising avenue for the practical application of this compound(VI) in industrial chemical processes.
Role in Materials Chemistry-Relevant Synthesis
Application as a Catalyst in Polymer Chemistry (e.g., Polyurethane Synthesis)
While this compound(VI) is a versatile catalyst in various organic transformations, its application in polyurethane synthesis is not well-documented in the current scientific literature. The synthesis of polyurethanes typically involves the catalyzed reaction between a polyol and an isocyanate. The most common catalysts for this reaction are based on metals such as tin, bismuth, and zinc, as well as tertiary amines. Extensive searches of scholarly articles and chemical databases did not yield specific examples or detailed research on the use of this compound(VI) as a catalyst for this particular polymerization process. Therefore, this remains an area with potential for future investigation.
Precursor in Functional Nanomaterial Synthesis
This compound(VI) is a valuable precursor for the synthesis of other molybdenum complexes and, by extension, can be utilized in the preparation of molybdenum-based functional nanomaterials. While direct synthesis of molybdenum oxide nanoparticles from this compound(VI) is less commonly reported than from other precursors like molybdenum(V) chloride or ammonium molybdate (B1676688), its role as a starting material for more complex molybdenum compounds that can then be used to generate nanomaterials is significant.
For instance, this compound(VI) can be readily converted into various adducts of the type [MoO₂Cl₂(L)ₙ], where L is a neutral ligand. These adducts can then serve as precursors in the synthesis of nanostructured materials. The synthesis of molybdenum oxide (MoO₂ or MoO₃) nanoparticles is of particular interest due to their applications in catalysis, sensing, and electronics. Hydrothermal and sol-gel methods are commonly employed for the synthesis of these nanomaterials, often using precursors that can be derived from this compound(VI).
The general approach involves the hydrolysis and condensation of the molybdenum precursor in the presence of structure-directing agents or surfactants to control the size and morphology of the resulting nanoparticles. Although specific protocols starting directly from MoO₂Cl₂ for nanomaterial synthesis are not as prevalent, its utility as a fundamental building block in molybdenum chemistry underscores its indirect importance in this field.
Environmental Chemistry and Remediation Catalysis with Dichlorodioxomolybdenum Vi
Catalytic Oxidative Desulfurization (ODS) of Fuels
The presence of sulfur compounds in fuels is a major environmental concern, leading to the emission of sulfur oxides (SOx) upon combustion, which contribute to acid rain and respiratory problems. Dichlorodioxomolybdenum(VI) and its derivatives have shown considerable promise as catalysts in oxidative desulfurization (ODS), a process that aims to remove these sulfur-containing compounds from fuels. ODS is considered a complementary or even alternative technology to the traditional hydrodesulfurization (HDS) process, especially for the removal of refractory aromatic sulfur compounds under milder conditions. mdpi.comrsc.org
Mechanisms and Efficiency in Ultra-Deep Desulfurization Processes
In the ODS process, this compound(VI) catalyzes the oxidation of sulfur-containing compounds, such as dibenzothiophene (B1670422) (DBT) and its derivatives, to their corresponding sulfoxides and sulfones. mdpi.com These oxidized products are more polar than the parent sulfur compounds, facilitating their removal from the non-polar fuel phase through extraction. mdpi.comresearchgate.net The catalytic cycle is believed to involve the in situ formation of active peroxo species from the reaction of the molybdenum complex with an oxidant, typically hydrogen peroxide (H2O2). researchgate.net
Research has demonstrated the high efficiency of this compound(VI)-based catalysts in achieving ultra-deep desulfurization, reducing sulfur content to very low levels. For instance, complexes of this compound(VI) with oxygen-donor ligands have been shown to reduce the sulfur content in simulated diesel from 3000 ppm to less than 10 ppm. ualg.ptua.pt The efficiency of the ODS process is influenced by various factors, including the nature of the catalyst, the oxidant, the solvent system, and the reaction conditions.
Biphasic and Extractive-Catalytic Oxidative Desulfurization Systems
To enhance the separation of the oxidized sulfur compounds and the catalyst from the fuel, biphasic and extractive-catalytic oxidative desulfurization (ECODS) systems are often employed. mdpi.comresearchgate.net In these systems, the catalyst is typically dissolved in a polar solvent that is immiscible with the fuel. This creates a two-phase system where the oxidation reaction occurs at the interface or within the polar phase, and the resulting polar sulfones are selectively extracted into the polar solvent. mdpi.com
Ionic liquids (ILs) and deep eutectic solvents (DESs) have gained attention as effective extraction solvents in ECODS due to their negligible vapor pressure, thermal stability, and ability to dissolve both the catalyst and the oxidized sulfur compounds. researchgate.netualg.ptua.pt For example, using the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF6) as the extraction solvent with a this compound(VI) complex catalyst and H2O2 as the oxidant, ultra-deep desulfurization was achieved within 1-3 hours. ualg.ptua.pt Furthermore, these catalyst-solvent systems often exhibit good recyclability, allowing for multiple uses without a significant drop in catalytic activity. researchgate.netualg.pt
Influence of Solvent Systems and Oxidant Characteristics on ODS Performance
The choice of solvent and oxidant significantly impacts the performance of this compound(VI)-catalyzed ODS. The solvent not only facilitates the separation of the oxidized products but can also influence the catalytic activity. Studies have compared various extraction solvents, including acetonitrile (B52724), ionic liquids like [BMIM]PF6, polyethylene (B3416737) glycol (PEG), and PEG-based deep eutectic solvents. mdpi.comua.pt The optimal solvent is one that provides good miscibility with the catalyst and oxidant while having low miscibility with the fuel. For instance, in some systems, [BMIM]PF6 has been shown to be a superior extraction solvent, leading to quantitative elimination of sulfur compounds. ua.pt
Hydrogen peroxide (H2O2) is the most commonly used oxidant in these systems due to its environmental benignity, as its main byproduct is water. mdpi.com The concentration and amount of H2O2 are critical parameters. An optimal H2O2-to-sulfur molar ratio is necessary for efficient oxidation; however, excessive amounts can sometimes lead to side reactions or catalyst deactivation. nih.gov The presence of water in the system, often introduced with the aqueous H2O2 solution, can also influence the catalytic performance and the stability of the catalyst for recycling. mdpi.com
| Catalyst System | Fuel Type | Initial Sulfur (ppm) | Final Sulfur (ppm) | Desulfurization Efficiency (%) | Reaction Time (h) | Ref. |
| [MoO2Cl2(DMB)2] / [BMIM]PF6 / H2O2 | Simulated Diesel | 3000 | <10 | >99.6 | 1-3 | ualg.ptua.pt |
| [MoO2Cl2(DEO)] / [BMIM]PF6 / H2O2 | Real Diesel | 2300 | 129 | 94.4 | 2 | ualg.ptua.pt |
| [(MoO2Cl2)2(L)] / MeOH / H2O2 | Model Fuel | - | - | ~96 | 5 | mdpi.com |
| [MoO2Cl2(4,4'-dinonyl-2,2'-bipyridine)] / [BMIM]PF6 / H2O2 | Simulated Diesel | 3000 | - | Quantitative | 3 | ua.pt |
Broader Catalytic Applications in Environmental Remediation (General Aspects)
Beyond fuel desulfurization, the catalytic properties of this compound(VI) and related molybdenum compounds are being explored for other environmental remediation applications. Molybdenum's versatile reactivity and relatively low toxicity make it an attractive component in the development of sustainable catalytic technologies. rsc.orgrsc.org
Advanced Oxidation Processes in Water Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netnih.gov These processes are considered highly effective for the degradation of persistent organic pollutants. researchgate.net While the direct application of this compound(VI) in AOPs for water treatment is an area of ongoing research, molybdenum-based catalysts, in general, are known to be effective in various oxidation reactions. researchgate.net The ability of molybdenum complexes to activate oxidants like H2O2 suggests their potential use in Fenton-like processes for water purification. ttu.eemdpi.com The development of heterogeneous molybdenum-based catalysts is particularly attractive as it simplifies catalyst recovery and reuse, a key factor for practical applications in water treatment. researchgate.net
Air Quality Control and Gaseous Effluent Treatment
The control of air pollution from industrial emissions is another critical area of environmental chemistry. Technologies for removing pollutants such as nitrogen oxides (NOx), sulfur oxides (SOx), and volatile organic compounds (VOCs) are essential for maintaining air quality. aaqr.orgmdpi.com Catalytic oxidation is a key strategy for the abatement of these pollutants. nih.gov Absorption and oxidation are common methods for controlling gaseous pollutants. cpilink.com Molybdenum-based catalysts have been investigated for their potential in the simultaneous removal of NOx and SOx from flue gas. aaqr.org While specific data on the use of this compound(VI) in these applications is not extensive, the fundamental principles of its catalytic activity in oxidation reactions suggest its potential utility in the development of new catalysts for air pollution control.
Future Research Directions and Emerging Trends in Dichlorodioxomolybdenum Vi Chemistry
Development of Novel Dichlorodioxomolybdenum(VI) Catalyst Architectures
The design and synthesis of innovative catalyst architectures are central to unlocking the full potential of this compound(VI) in catalysis. Current research is moving beyond simple coordination complexes to more sophisticated and robust systems.
One promising direction is the immobilization of this compound(VI) complexes onto solid supports . This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. For instance, researchers have successfully immobilized a dioxomolybdenum(VI) complex with a tridentate ONO Schiff base ligand onto the surface of silica-coated magnetite nanoparticles. researchgate.net This creates an organic-inorganic hybrid material that can be easily recovered using a magnet. Another approach involves anchoring a single-site MoO2 catalytic center onto reduced graphene oxide (rGO). osti.gov This method provides a well-defined, coordinatively-unsaturated four-coordinate molybdenum center, leading to a highly active and recyclable catalyst. osti.gov
The synthesis of binuclear and polynuclear this compound(VI) complexes represents another frontier. A binuclear dioxomolybdenum catalyst has been prepared using a chiral bis(2-pyridinecarboxamide) ligand. mdpi.com This bimetallic structure was shown to be highly effective in the desulfurization of model fuel. mdpi.compreprints.org The proximity of the two metal centers can lead to cooperative effects, potentially enhancing catalytic activity and enabling new reaction pathways that are not accessible with mononuclear analogues.
Furthermore, the exploration of novel ligand scaffolds continues to be a vibrant area of research. The coordination environment around the molybdenum center plays a crucial role in determining its catalytic properties. The development of ligands that can fine-tune the electronic and steric properties of the molybdenum center is essential for optimizing catalyst performance for specific applications. This includes the use of oxygen-donor ligands, which have been shown to be effective in olefin epoxidation. researchgate.net
A summary of emerging this compound(VI) catalyst architectures is presented below:
| Catalyst Architecture | Support/Ligand Type | Key Features | Potential Applications |
| Immobilized Single-Site | Reduced Graphene Oxide (rGO) | Well-defined, coordinatively unsaturated Mo centers; High activity and recyclability. | Reductive carbonyl coupling, various organic transformations. |
| Immobilized Nanoparticles | Silica-coated magnetite | Magnetic recoverability; Robust hybrid material. | Oxidation reactions. |
| Binuclear Complexes | Bis(2-pyridinecarboxamide) | Cooperative effects between metal centers. | Oxidative desulfurization. |
| Novel Coordination Complexes | Oxygen-donor ligands | Tunable electronic and steric properties. | Olefin epoxidation. |
Integration with Flow Chemistry and High-Throughput Screening Methodologies
To accelerate the discovery and optimization of this compound(VI) catalyzed reactions, the integration of modern automation technologies is crucial. Flow chemistry and high-throughput screening (HTS) are powerful tools that can significantly enhance the efficiency of catalyst development.
Flow chemistry , or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and the potential for straightforward scaling-up. The application of flow reactors has been demonstrated for the optimization of molybdenum carbide nanoparticle synthesis, showcasing a 50-fold increase in throughput compared to batch methods. acs.orgosti.gov While this example does not directly involve this compound(VI), it highlights the immense potential of applying continuous flow platforms to optimize the synthesis of molybdenum-based catalysts and to perform catalytic reactions in a more controlled and efficient manner.
High-throughput screening (HTS) allows for the rapid and parallel testing of large libraries of catalysts and reaction conditions. tandfonline.com This methodology is invaluable for identifying lead catalysts and for optimizing reaction parameters. HTS techniques can be applied to screen libraries of this compound(VI) complexes with diverse ligand architectures to identify the most effective catalysts for a specific transformation. For example, a screening method for sulfur compounds has been developed using molybdenum-catalyzed oxidation combined with liquid chromatography-mass spectrometry, demonstrating the feasibility of screening for specific catalytic activities. mdpi.com The development of HTS assays for various reactions catalyzed by this compound(VI) would significantly accelerate the discovery of new applications.
The combination of flow chemistry and HTS can create powerful automated platforms for catalyst discovery and optimization. These platforms can systematically explore a vast reaction parameter space, including catalyst structure, substrate scope, solvent, temperature, and pressure, to identify optimal conditions with minimal human intervention.
Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation
A deep understanding of the reaction mechanism is paramount for the rational design of more efficient catalysts. Advanced in-situ and operando spectroscopic techniques are indispensable tools for probing the catalytic cycle in real-time and under actual reaction conditions.
Operando spectroscopy , which combines spectroscopic measurements with simultaneous catalytic activity monitoring, provides a direct correlation between the structure of the catalyst and its performance. wikipedia.org Techniques such as Raman, UV-Vis, and X-ray absorption spectroscopy (XAS) can be employed to study molybdenum catalysts during operation. wikipedia.org For instance, operando Raman spectroscopy has been used to study the molecular structure and activity of supported molybdena catalysts during ethane (B1197151) oxidative dehydrogenation. acs.org
In-situ Fourier-transform infrared (FT-IR) spectroscopy is another powerful technique for mechanistic studies. It can be used to identify reaction intermediates and to monitor the changes in the catalyst structure during the reaction. In-situ FT-IR, coupled with UV-Vis spectroscopy, has been successfully used to investigate the photoreduction of Mo6+/SiO2 catalysts, shedding light on the oxidation state and surface structure of the active molybdenum species. mdpi.com
X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides valuable information about the electronic structure and local coordination environment of the molybdenum center. escholarship.org These techniques are particularly useful for characterizing the structure of supported and amorphous catalysts where long-range order is absent.
By applying these advanced spectroscopic techniques, researchers can gain detailed insights into the elementary steps of the catalytic cycle, such as substrate binding, activation, bond formation/breaking, and product release. This knowledge is crucial for the rational design of next-generation this compound(VI) catalysts with improved activity and selectivity.
Exploration of New Catalytic Transformations and Expanded Substrate Scope
While this compound(VI) has demonstrated its utility in a range of transformations, there is still significant potential for discovering new catalytic reactions and expanding the scope of known reactions to a broader range of substrates.
Recent research has shown the potential of this compound(VI) as a Lewis acid catalyst in the synthesis of functionalized 3,4-dihydropyrimidin-2(1H)-ones/thiones and polyhydroquinolines. rsc.org This highlights the versatility of this compound beyond traditional oxidation and deoxygenation reactions. The catalyst has shown good reusability and tolerance to various functional groups. rsc.org
The application of this compound(VI) in extractive-catalytic oxidative desulfurization (ECODS) of fuels is another area of growing interest. ua.pt Complexes of this compound(VI) with oxygen-donor ligands have been shown to be effective catalysts for the deep desulfurization of model diesel fuel. ua.pt Further research in this area could lead to the development of more efficient and environmentally friendly methods for fuel purification.
Moreover, a key area of future research will be the expansion of the substrate scope for known this compound(VI)-catalyzed reactions. This involves systematically investigating the reactivity of the catalyst with a wider variety of functional groups and molecular architectures. For example, while olefin epoxidation is a well-established reaction, exploring its application to more complex and functionalized olefins is an ongoing endeavor. researchgate.net Understanding the substrate limitations and developing catalysts that can overcome these limitations will be crucial for broadening the synthetic utility of this compound(VI).
A summary of recent catalytic applications of this compound(VI) is provided in the table below:
| Catalytic Transformation | Substrate Class | Key Findings |
| Synthesis of Dihydropyrimidinones | Aldehydes, beta-ketoesters, urea (B33335)/thiourea | Efficient one-pot synthesis of heterocyclic compounds. Good catalyst reusability. |
| Synthesis of Polyhydroquinolines | Aldehydes, dimedone, beta-ketoesters, ammonium (B1175870) acetate | One-pot, four-component synthesis with admirable yields. |
| Oxidative Desulfurization | Thiophenic compounds in model diesel | Ultra-deep desulfurization achieved. Catalyst can be recycled multiple times. |
| Deoxygenation Reactions | Sulfoxides, N-oxides, nitroarenes | Broad applicability in the reduction of S-O and N-O bonds. researchgate.net |
| Olefin Epoxidation | Various alkenes | High conversion and selectivity with short reaction times. researchgate.net |
Synergistic Effects in Multi-Catalytic Systems Involving this compound(VI)
The development of multi-catalytic systems, where two or more catalysts work in concert to promote a sequence of reactions, is a rapidly growing area of chemical research. Integrating this compound(VI) into such systems could lead to novel and efficient synthetic methodologies.
A key concept in this area is synergistic catalysis , where the combined effect of the catalysts is greater than the sum of their individual effects. This can be achieved through various strategies, such as cooperative catalysis, where both catalysts are involved in the rate-determining step, or cascade catalysis, where the product of the first reaction is the substrate for the second.
An example of a system with potential for synergistic effects is the use of bimetallic complexes . As mentioned earlier, a binuclear dioxomolybdenum(VI) complex has been synthesized for fuel desulfurization. mdpi.compreprints.org The two molybdenum centers can cooperate in the activation of the oxidant and the substrate, leading to enhanced catalytic activity. The design and synthesis of heterobimetallic complexes containing both molybdenum and another transition metal could open up new avenues for catalysis, combining the unique reactivity of each metal center.
Furthermore, this compound(VI) could be combined with other types of catalysts, such as organocatalysts or enzymes, in tandem or one-pot reactions . For example, a this compound(VI)-catalyzed oxidation could be followed by an organocatalyzed asymmetric transformation, allowing for the efficient synthesis of complex chiral molecules from simple starting materials.
The exploration of synergistic effects in multi-catalytic systems involving this compound(VI) is still in its early stages. However, the potential for developing novel and powerful synthetic methodologies makes this a highly promising direction for future research.
Q & A
Basic: What are the established methods for synthesizing Dichlorodioxomolybdenum(VI) complexes, and how do reaction conditions influence purity and yield?
This compound(VI) is typically synthesized via ligand substitution reactions involving molybdenum precursors like MoO₂Cl₂. For example, reacting MoO₂Cl₂ with Lewis bases (e.g., DMF) in anhydrous solvents under nitrogen yields stable adducts like [MoO₂Cl₂(dmf)₂] . Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance ligand coordination.
- Temperature : Reactions at 60–80°C improve yields by accelerating ligand exchange .
- Atmosphere : Inert conditions prevent hydrolysis of Mo-Cl bonds.
Purity is validated via elemental analysis and IR spectroscopy (Mo=O stretches at 900–950 cm⁻¹) .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound complexes?
- X-ray crystallography : Resolves Mo coordination geometry (e.g., distorted octahedral in [MoO₂Cl₂(dmf)₂]) and bond lengths (Mo=O ~1.68–1.72 Å) .
- NMR spectroscopy : Probes ligand environments (e.g., DMF methyl shifts at δ 3.10 and 2.98 ppm in Mo complexes vs. δ 2.89 and 2.78 ppm in free DMF) .
- IR and UV-Vis : Confirm oxidation state via Mo=O vibrational modes and d-d transitions .
Advanced: What mechanistic pathways explain this compound’s catalytic activity in oxygen transfer reactions?
This compound(VI) acts as a Lewis acid, facilitating oxotransfer via a two-step redox cycle:
Substrate activation : The Mo=O group abstracts oxygen from substrates (e.g., sulfoxides), forming a Mo(IV)-oxo intermediate .
Reductive elimination : Phosphites (e.g., P(OPh)₃) reduce Mo(VI) to Mo(IV), regenerating the catalyst and releasing sulfide products .
Mechanistic studies rely on kinetic isotope effects (KIEs) and in-situ EXAFS to track Mo oxidation states .
Advanced: How should researchers reconcile contradictory findings regarding this compound’s catalytic efficiency across different substrates?
Conflicting catalytic performance (e.g., high efficiency for sulfoxides vs. moderate activity for thiols) arises from:
- Steric effects : Bulky substrates hinder Mo=O coordination (e.g., aryl sulfoxides with ortho substituents show lower yields) .
- Electronic factors : Electron-withdrawing groups on substrates stabilize transition states, enhancing reaction rates .
To resolve contradictions:
Advanced: What experimental design principles optimize the use of this compound in multistep organic syntheses?
- Substrate scope testing : Prioritize structurally diverse substrates (e.g., alkyl/aryl sulfoxides, thiols) to evaluate catalyst versatility .
- Control experiments : Include blank reactions (no catalyst) and competitor ligands to confirm catalytic specificity .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track Mo=O bond changes during catalysis .
- Replication : Validate results across ≥3 independent trials to account for batch variability in MoCl₂O₂ purity .
Basic: How can researchers ensure reproducibility when replicating published protocols for this compound-based reactions?
- Detailed procedure annotation : Specify solvent drying methods (e.g., molecular sieves for DMF) and MoCl₂O₂ synthesis batches .
- Characterization benchmarks : Compare IR spectra (Mo=O peaks) and elemental analysis (%C, %H, %N) with literature values .
- Error reporting : Document deviations in reaction setup (e.g., moisture ingress, temperature fluctuations) .
Advanced: What statistical methods are appropriate for analyzing kinetic data in this compound-catalyzed reactions?
- Non-linear regression : Fit time-course data to rate laws (e.g., pseudo-first-order kinetics for sulfoxide deoxygenation) .
- Error analysis : Calculate standard deviations for rate constants (k) across replicates to assess precision .
- Multivariate analysis : Use ANOVA to isolate effects of variables (e.g., temperature, ligand ratio) on turnover frequency (TOF) .
Basic: What safety protocols are critical when handling this compound(VI) complexes?
- Mo toxicity mitigation : Use fume hoods for powder handling; avoid inhalation/contact (linked to respiratory irritation) .
- Waste disposal : Quench reactions with aqueous bicarbonate to neutralize acidic byproducts (e.g., HCl) .
Advanced: How do solvent polarity and coordinating ability influence this compound’s catalytic performance?
- Polar aprotic solvents (e.g., DMF, DMSO): Enhance catalyst solubility and stabilize Mo(VI) intermediates via coordination .
- Non-coordinating solvents (e.g., CH₂Cl₂): Reduce catalytic activity due to poor Mo complex solvation .
- Dielectric constant correlation : Higher ε values correlate with faster reaction rates in oxygen-transfer reactions .
Advanced: What strategies address the air sensitivity of this compound complexes during storage and handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
